REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([F:10])=[C:6]([Br:11])[CH:5]=1)=[O:3].[Se](=O)=[O:13]>O1CCOCC1.O>[Br:11][C:6]1[CH:5]=[C:4]([C:2](=[O:3])[CH:1]=[O:13])[CH:9]=[CH:8][C:7]=1[F:10]
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Name
|
|
Quantity
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11 g
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Type
|
reactant
|
Smiles
|
CC(=O)C1=CC(=C(C=C1)F)Br
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
[Se](=O)=O
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The mixture was heated
|
Type
|
TEMPERATURE
|
Details
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at reflux for 10 h
|
Duration
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10 h
|
Type
|
CUSTOM
|
Details
|
the solvent then removed at reduced pressure
|
Type
|
CUSTOM
|
Details
|
residual solid removed by filtration
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The filtrate was dried over Na2SO4, and solvent
|
Type
|
CUSTOM
|
Details
|
then evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1F)C(C=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |